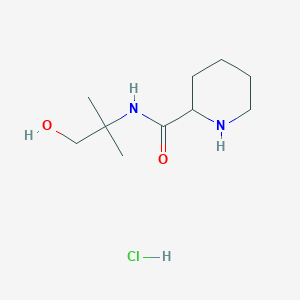

N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride

説明

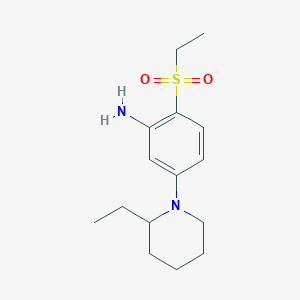

N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride (NHDPCH) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of piperidine, and its chemical structure consists of a hydrochloride group connected to a piperidine ring with an additional hydroxy group at the 2 position. In addition to its potential as a research tool, NHDPCH has also been studied for its biochemical and physiological effects.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Antihistamic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a notable example. This compound shows potent antihistaminic activity, highlighting its potential in medical applications (Maynard et al., 1993).

Inhibitors of Cyclin-Dependent Kinase 2 : N-Acyl-2-aminothiazoles with nonaromatic acyl side chains containing a basic amine, similar in structure to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been found to be potent, selective inhibitors of CDK2/cycE, exhibiting antitumor activity in mice (Misra et al., 2004).

Metabolism of HIV-1 Protease Inhibitors : Research on the metabolism of L-735,524, a compound structurally related to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has provided insights into the metabolic pathways of potent HIV-1 protease inhibitors (Balani et al., 1995).

Antiandrogenic and 5 Alpha-Reductase Inhibitors : Compounds like 4-Substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides, structurally related to the compound , have shown antiandrogenic action and moderate inhibition of human type II 5 alpha-reductase, suggesting their potential in treating androgenic-sensitive diseases (Li et al., 1995).

Pharmaceutical Development

Development of Antidementia Agents : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing promise as potential antidementia agents (Sugimoto et al., 1990).

Optimization for Allosteric Modulation : Studies on optimizing the chemical functionalities of indole-2-carboxamides, similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have led to the identification of potent allosteric modulators of cannabinoid receptors, highlighting their significance in pharmacology (Khurana et al., 2014).

Molecular Interaction with Cannabinoid Receptors : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, provides insights into molecular interactions with cannabinoid receptors, which is crucial for developing targeted therapies (Shim et al., 2002).

PET Imaging in the Thorax : Research on compounds like [11C]GB67, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has contributed to advancements in PET imaging, specifically in the sympathetic and parasympathetic systems of the heart and lung (Elsinga et al., 2004).

作用機序

Target of Action

The primary target of N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many biological processes.

Mode of Action

It is known to interact with its target, the tyrosine-protein kinase syk . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various cellular processes.

特性

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-5-3-4-6-11-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMTHDOKJOSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)

![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)

![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)

![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)

![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)